molecular formula C17H22N2O3S B5328053 2-ethoxy-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide

2-ethoxy-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B5328053
M. Wt: 334.4 g/mol
InChI Key: UVEBPRSVWPOVQM-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with ethoxy, methylpyridinyl, and propan-2-yl groups, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Sulfonation: Introduction of the sulfonamide group.

    Substitution: Introduction of ethoxy, methylpyridinyl, and propan-2-yl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions. These methods may include:

    Batch reactors: for small-scale production.

    Continuous flow reactors: for large-scale production.

    Catalysts: to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a reagent in various organic reactions.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential as an antibiotic or antifungal agent.

Medicine

In medicine, sulfonamides are used to treat bacterial infections. This compound might be explored for its efficacy against specific bacterial strains.

Industry

In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could have applications in these areas as well.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide likely involves inhibition of bacterial enzymes. Sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in treating infections.

    Sulfisoxazole: Used in combination with other antibiotics.

Uniqueness

2-ethoxy-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its ethoxy, methylpyridinyl, and propan-2-yl groups could influence its solubility, reactivity, and biological activity compared to other sulfonamides.

Properties

IUPAC Name

2-ethoxy-N-(3-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-5-22-15-9-8-14(12(2)3)11-16(15)23(20,21)19-17-13(4)7-6-10-18-17/h6-12H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEBPRSVWPOVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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